N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Antiarrhythmic Activity
N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide derivatives have been explored for their class III antiarrhythmic activity. These compounds exhibit potent activity by blocking the delayed rectifier potassium current (IK) in isolated myocytes and significantly prolonging the action potential duration. This action has implications for treating arrhythmias, as demonstrated in studies where compounds successfully terminated ventricular fibrillation in anesthetized dogs, restoring sinus rhythm without affecting conduction (Ellingboe et al., 1992).
Antitubercular Activity
A series of this compound derivatives have been synthesized and evaluated for their antitubercular activity. These compounds, when screened against Mycobacterium tuberculosis, demonstrated promising results, suggesting their potential as antitubercular agents. This opens up new avenues for the development of novel therapeutics against tuberculosis (Dighe et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of this compound derivatives has shown that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria. Additionally, they have demonstrated antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Synthesis of Novel Compounds
The versatility of this compound in synthetic chemistry has been exploited to create new compounds with potential medicinal applications. For instance, derivatives have been synthesized that show promise as PI3K inhibitors and anticancer agents, contributing to the expanding arsenal of cancer therapeutics (Shao et al., 2014). Similarly, the synthesis of indapamide derivatives from this compound highlights the compound's utility in developing pro-apoptotic agents for cancer treatment (Yılmaz et al., 2015).
Mechanism of Action
Mode of Action
It’s known that the compound’s supramolecular structure and crystallization mechanism are influenced by the side-chain substituents . The presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound .
Action Environment
The action of N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound . These factors can modulate the competition between amide-containing isoxazole compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)13-12(15)9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINKVINOXHURI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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